(Benzamido)oxy Acetic Acid-d2

Description

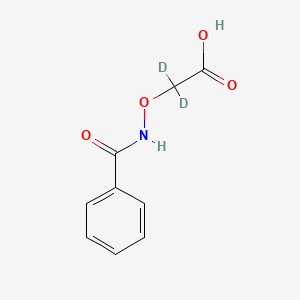

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzamidooxy-2,2-dideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRGQGLIUAMOOC-NCYHJHSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)ONC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis and Isotopic Incorporation of Benzamido Oxy Acetic Acid D2

Advanced Synthetic Routes to (Benzamido)oxy Acetic Acid-d2

The synthesis of this compound involves the specific replacement of two hydrogen atoms on the acetic acid moiety with deuterium (B1214612). This requires advanced chemical methods that can achieve high regioselectivity and efficiency.

Achieving regioselective deuteration, particularly at the α-position to a carboxylic acid, is a significant synthetic challenge. Several methods have been developed for the deuteration of carboxylic acids and their derivatives, which could be adapted for the synthesis of the target molecule.

One of the most common and effective strategies is the hydrogen isotope exchange (HIE). snnu.edu.cn This process involves the direct replacement of C-H bonds with C-D bonds. For carboxylic acids, late-stage β-C(sp3)–H deuteration of free carboxylic acids has been achieved using palladium catalysis and ethylenediamine-based ligands. acs.org While this targets the β-position, modifications to the catalytic system can influence selectivity. For the α-position specifically, activating the carboxylic acid, for instance as a pentafluorophenyl (Pfp) ester, can significantly increase the acidity of the α-hydrogens, allowing for a highly regioselective H/D exchange using a simple base like triethylamine (B128534) (Et3N) and D₂O as the deuterium source. researchgate.net Another approach involves the use of a directing group, such as the 8-aminoquinoline (B160924) (8-Aq) moiety, to guide a catalyst to a specific C-H bond, although this requires additional synthetic steps for installation and removal. chemrxiv.org

Catalytic transfer deuteration has emerged as a powerful and practical alternative to using flammable D₂ gas. marquette.edumarquette.edu These techniques employ stable, readily available deuterium sources and often proceed under milder conditions. marquette.edu The choice of catalyst and deuterium source is critical for achieving high levels of deuterium incorporation.

Common deuterium sources include deuterium oxide (D₂O), deuterated alcohols (e.g., methanol-d₄, isopropanol-d₈), and d₄-acetic acid. snnu.edu.cnmarquette.edursc.org D₂O is often the most cost-effective and environmentally benign option. rsc.orgmdpi.com A variety of transition metal catalysts, particularly those based on iridium, palladium, and nickel, have been successfully used. snnu.edu.cnmarquette.edu For example, nickel-catalyzed systems using indium powder as an electron donor and D₂O as the deuterium source have been effective for the asymmetric deuteration of α,β-unsaturated esters. marquette.eduacs.org Iridium complexes are also highly versatile for HIE reactions. snnu.edu.cn Palladium-on-carbon (Pd/C) in the presence of aluminum and D₂O offers an environmentally friendly system for chemo- and regioselective H-D exchange. mdpi.com

Table 1: Comparison of Catalytic Transfer Deuteration Systems

| Catalyst System | Deuterium Source(s) | Substrate Type | Key Advantages |

|---|---|---|---|

| Iridium Complexes (e.g., Crabtree's catalyst) | D₂ gas, D₂O | Arenes, Ketones, Amides | High versatility, effective for HIE. snnu.edu.cn |

| Palladium (e.g., Pd/C, Pd(OAc)₂) | D₂O, D₂ gas | Phenylacetic acids, Sulfonamides | Good for ortho-selective C-H deuteration. snnu.edu.cn |

| Nickel/DuPhos | D₂O, Acetic acid | α,β-Unsaturated esters | High enantioselectivity, uses inexpensive deuterium source. marquette.eduacs.org |

| Manganese (e.g., Mn(CO)₅Br) | D₂O | Aromatic amides | Cost-effective metal, good for ortho-deuteration. rsc.org |

Biocatalysis offers unparalleled selectivity for synthesizing chiral deuterated molecules. nih.gov Enzymes operate under mild conditions and can achieve near-perfect stereo-, regio-, and chemo-selectivity. nih.govrsc.org For the enantioselective introduction of deuterium, enzymes such as ene-reductases and photodecarboxylases are particularly relevant. rsc.orgdntb.gov.ua

A photodecarboxylase from Chlorella variabilis NC64A (CvFAP) has been used for the decarboxylative deuteration of various carboxylic acids. dntb.gov.ua This approach could potentially be adapted to introduce deuterium. Another strategy involves the use of ene-reductases for the asymmetric reduction of carbon-carbon double bonds, which, when performed in a deuterated medium, can install deuterium atoms with high stereocontrol. rsc.org Furthermore, microbial deuteration using various yeast strains offers an economical route. For example, Pichia pastoris has been used to achieve over 95% deuteration in chiral building blocks using methanol-d₄ as an affordable carbon and deuterium source. rsc.org These biocatalytic systems often use D₂O as the ultimate deuterium source, making them highly attractive for green chemistry applications. nih.gov

Optimization of Deuterium Incorporation Efficiency and Isotopic Purity

Achieving high isotopic purity is critical for the application of deuterated compounds in research. d-nb.infonih.gov The goal is to maximize the incorporation of deuterium at the target site while minimizing under- or over-deuteration, which can lead to inseparable isotopic impurities. d-nb.infonih.gov

Several factors must be optimized to enhance deuterium incorporation efficiency:

Deuterium Source Concentration : H/D exchange reactions are often equilibrium processes. acs.org Therefore, using a large excess of the deuterium source (e.g., D₂O) or using a deuterated solvent is necessary to drive the reaction toward the deuterated product and prevent back-exchange with protic impurities. nih.govnih.gov

Catalyst and Ligand Choice : The selection of the catalyst and its associated ligands can dramatically influence the rate and selectivity of deuteration. snnu.edu.cnrsc.org Systematic screening of ligands is often required to find the optimal combination for a specific substrate. rsc.org

Reaction Conditions : Temperature and reaction time are crucial parameters. Higher temperatures can increase reaction rates but may also lead to undesired side reactions or decreased selectivity. rsc.org Kinetic studies can help determine the optimal balance to achieve maximum incorporation. rsc.org

Table 2: Factors Influencing Deuterium Incorporation and Isotopic Purity

| Factor | Influence | Optimization Strategy |

|---|---|---|

| Deuterium Source | The isotopic enrichment of the source directly impacts the final product's purity. | Use high-purity sources (e.g., >99% D₂O); use deuterated solvents to prevent H/D back-exchange. nih.govnih.gov |

| Reaction Temperature | Affects reaction rate and potential side reactions. | Optimize temperature to balance deuteration efficiency with selectivity and stability. rsc.org |

| Catalyst System | The catalyst's activity and selectivity are paramount. | Screen various metal catalysts and ligands to find the most effective system for the target transformation. snnu.edu.cnrsc.org |

| Reaction Time | Must be sufficient to allow the H/D exchange to reach completion. | Monitor reaction progress over time to determine the point of maximum deuterium incorporation. |

| Substrate Structure | The acidity of C-H bonds and steric hindrance affect reactivity. | Modify the substrate with activating groups to enhance the reactivity of the target C-H bond. researchgate.net |

Scale-Up Considerations for Research-Grade Deuterated Compounds

The amphipathic nature of molecules like (Benzamido)oxy Acetic Acid can complicate purification steps, requiring advanced chromatographic techniques to ensure high purity. tandfonline.com Furthermore, reaction times for deuteration can be long, and catalyst loadings may need to be optimized for cost-effectiveness on a larger scale. snnu.edu.cn

Continuous-flow chemistry is an emerging solution to some of these scale-up challenges. researchgate.net Flow reactors allow for precise control over reaction parameters like temperature and residence time, can improve safety when using hazardous reagents, and facilitate a more streamlined, scalable production process. researchgate.nethumanjournals.com

Isotopic Exchange Reactions and Their Control in Synthesis

Uncontrolled isotopic exchange can compromise the isotopic purity of the final product. nih.gov During a synthesis, the desired deuterium label can be lost or "scrambled" to other positions in the molecule, particularly if there are other exchangeable protons (e.g., on hydroxyl or amine groups). resolvemass.ca

Controlling these unwanted exchanges is crucial. Key strategies include:

Use of Deuterated Solvents : Performing the reaction in a deuterated solvent can help prevent the loss of the label through exchange with the solvent. nih.gov

Anhydrous Conditions : For reactions not using D₂O as a source, rigorously dry conditions are necessary to prevent exchange with trace amounts of water. snnu.edu.cn

Protecting Groups : Temporarily protecting other acidic functional groups in the molecule can prevent them from participating in H/D exchange.

Careful Work-up : The purification and work-up steps must be designed to avoid introducing protic solvents or acidic/basic conditions that could facilitate back-exchange. For instance, quenching a reaction with D₂O instead of H₂O can help preserve the deuterium label.

Facile isotopic exchange can also be a synthetic tool. For example, compounds like dimethylformamide dimethyl acetal (B89532) undergo rapid C-H to C-D exchange when exposed to deuterated alcohols, a process that can be harnessed for synthesis but also illustrates the potential for unintended isotopic scrambling if not controlled. nih.gov

Table 3: Compound Names Mentioned

| Compound Name | Other Names / Class |

|---|---|

| This compound | Deuterated Benzadox |

| Benzadox | (Benzamido)oxy Acetic Acid |

| Acetic acid-d4 | Deuterated Acetic Acid |

| Deuterium oxide | D₂O, Heavy Water |

| Methanol-d4 | Deuterated Methanol |

| Isopropanol-d8 | Deuterated Isopropanol |

| Triethylamine | Et₃N |

| 8-aminoquinoline | 8-Aq |

| Pentafluorophenyl ester | Pfp ester |

| Chlorella variabilis NC64A | Algal species (source of photodecarboxylase) |

| Pichia pastoris | Yeast species |

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Isotopic Studies of Benzamido Oxy Acetic Acid D2

Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Isotopic Distribution Analysis

Deuterium (²H) NMR spectroscopy is a powerful tool for the direct observation of deuterium nuclei within a molecule, providing invaluable information on the site of labeling and the isotopic distribution.

Quantitative ²H NMR for Deuterium Content Determination

Quantitative ²H NMR (qNMR) is a direct method to determine the deuterium content at specific molecular sites. nih.gov For (Benzamido)oxy Acetic Acid-d2, the integration of the deuterium signal relative to a certified internal standard allows for the precise measurement of isotopic enrichment at the acetic acid methylene (B1212753) position. rsc.org This technique is advantageous as it can distinguish between different deuterated isotopologues and provide site-specific isotopic ratios, which is often challenging with mass spectrometry alone. nih.gov The methodology involves acquiring spectra under conditions that ensure full relaxation of the deuterium nuclei, or by applying appropriate correction factors, to guarantee accurate quantification.

Isotopic Effects on NMR Chemical Shifts

The substitution of protium (B1232500) (¹H) with deuterium (²H) can induce small but measurable changes in the chemical shifts of nearby nuclei, known as isotope effects. mdpi.com In the ¹³C NMR spectrum of this compound, the carbon atom directly bonded to the two deuterium atoms will exhibit a characteristic isotope shift to a lower frequency (upfield shift) compared to the non-deuterated analog. ucl.ac.uk This upfield shift is a result of the lower zero-point vibrational energy of the C-D bond compared to the C-H bond. Furthermore, the signal for this carbon will appear as a quintet due to spin-spin coupling with the two deuterium atoms (spin I=1), following the 2nI+1 rule, with an intensity ratio of 1:2:3:2:1. pitt.edu These isotopic effects serve as a definitive confirmation of the location of the deuterium label. nih.gov

Table 1: Predicted NMR Isotopic Effects for this compound

| Nucleus | Effect | Description |

|---|---|---|

| ²H | Direct Observation | A signal in the ²H NMR spectrum confirms the presence and chemical environment of the deuterium label. |

| ¹³C | Isotope Shift | The ¹³C signal of the deuterated methylene carbon (CD₂) is shifted upfield compared to the corresponding CH₂ in the unlabeled compound. |

| ¹³C | Spin-Spin Coupling | The ¹³C signal of the CD₂ group is split into a quintet (1:2:3:2:1) due to ¹J(¹³C, ²H) coupling. |

| ¹H | Absence of Signal | The proton-decoupled ¹H NMR spectrum will show the absence of the signal corresponding to the methylene protons of the acetic acid moiety. |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition and isotopic purity of labeled compounds with high accuracy. europa.eu

Electrospray Ionization-HRMS (ESI-HRMS) for H/D Isotopolog Analysis

Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated or deprotonated molecules with minimal fragmentation. europa.eu For this compound, ESI-HRMS in negative ion mode would be expected to show a prominent ion for [M-H]⁻. The high resolving power of the mass analyzer allows for the accurate mass measurement of this ion, which can be used to confirm the elemental formula. europa.eu Furthermore, HRMS can distinguish between the deuterated compound and its unlabeled counterpart based on their precise mass difference. The isotopic purity can be assessed by comparing the intensity of the ion corresponding to the d2-isotopolog with any residual d0 or d1 species.

Tandem Mass Spectrometry (MS/MS) for Fragmentation and Labeled Position Characterization

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nationalmaglab.org This technique is crucial for confirming the position of the isotopic label. nationalmaglab.org For the [M-H]⁻ ion of this compound, fragmentation pathways can be compared to those of the unlabeled compound. Key fragmentation reactions for carboxylic acids include α-cleavages and McLafferty rearrangements. miamioh.edu For instance, a characteristic fragmentation might involve the loss of CO₂ from the carboxylate group. By analyzing the m/z values of the fragment ions, it is possible to determine whether the deuterium label is retained or lost, thereby confirming its location on the acetic acid moiety.

Table 2: Expected HRMS and MS/MS Ions for this compound

| Ion Type | Expected m/z (Monoisotopic) | Information Provided |

|---|---|---|

| [M-H]⁻ | 196.0602 | Confirms molecular formula and deuterium incorporation. |

| Fragment Ion | Varies | Elucidates fragmentation pathways and confirms the position of the deuterium label. |

Note: The exact m/z of fragment ions would depend on the specific fragmentation pathway.

Infrared and Raman Spectroscopic Analysis of Vibrational Modes and Deuterium Effects

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. bohrium.com The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the bonds involved, providing a clear spectroscopic signature of deuteration. researchgate.net

In the IR and Raman spectra of this compound, the most pronounced effect will be observed for the stretching and bending modes of the C-D bonds. The C-D stretching vibrations are expected to appear at a significantly lower frequency (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹) due to the heavier mass of deuterium. This relationship can be approximated by the harmonic oscillator model, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Similarly, the bending (scissoring, wagging, twisting, and rocking) modes involving the CD₂ group will also shift to lower frequencies compared to the corresponding CH₂ modes in the unlabeled compound. These predictable shifts in the vibrational spectra serve as an additional layer of confirmation for the successful and site-specific deuteration of the molecule. bohrium.com

Table 3: List of Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| (Benzamido)oxy Acetic Acid |

Chromatographic Techniques (e.g., LC-MS, GC-MS) for Isotopic Purity and Separation of Deuterated Species

The analytical characterization of isotopically labeled compounds, such as this compound, is fundamental to confirming their structural integrity and, crucially, their isotopic purity. Chromatographic techniques coupled with mass spectrometry (MS) are powerful tools for this purpose, providing both separation of the deuterated species from its non-deuterated counterparts and precise quantification of their relative abundances. rsc.org Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most utilized methods for these analyses. mdpi.comshimadzu.com

LC-MS is particularly well-suited for the analysis of non-volatile or thermally sensitive molecules like this compound. chromatographytoday.comlabmanager.com The technique separates components of a mixture based on their differential interactions with a stationary phase (e.g., a C18 column) and a liquid mobile phase. savemyexams.com When coupled with high-resolution mass spectrometry (HRMS), it allows for the accurate mass determination required to resolve and distinguish between the desired deuterated compound (d2), partially deuterated intermediates (d1), and the unlabeled (d0) species. nih.govresearchgate.net The isotopic purity is calculated from the corrected intensities of these representative isotopolog ions after accounting for the natural isotopic contributions of elements like carbon-13. researchgate.netalmacgroup.com This detailed analysis is vital, as the presence of unlabeled or partially labeled species can significantly impact the results of mechanistic and metabolic studies. rsc.org

Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and is a staple for the analysis of volatile compounds. labmanager.com For a molecule like this compound, which is a carboxylic acid and thus not inherently volatile, a derivatization step is typically required to convert it into a more volatile ester or silyl (B83357) derivative. shimadzu.com This process makes the analyte suitable for injection into the GC system, where it is vaporized and separated based on its boiling point and interactions with the stationary phase. savemyexams.com The mass spectrometer then detects the ions, allowing for the determination of the isotopic enrichment level in a manner similar to LC-MS. scripps.edu

The selection between LC-MS and GC-MS depends on the analyte's properties and the specific requirements of the analysis. labmanager.com Both techniques provide the necessary sensitivity and specificity to ensure that the isotopic labeling of this compound meets the stringent purity requirements for its use in advanced scientific studies. rsc.orgshimadzu.com

Table 1: Illustrative Isotopic Purity Data for Various Deuterated Compounds Determined by LC-HRMS This table presents example data for various compounds to illustrate how isotopic purity is typically reported. Specific experimental data for this compound is not publicly available.

| Compound | Intended Labeling | Measured Isotopic Purity (%) | Reference |

| Benzofuranone Derivative | d2 | 94.7% | rsc.org |

| Tamsulosin | d4 | 99.5% | rsc.org |

| Oxybutynin | d5 | 98.8% | rsc.org |

| Eplerenone | d3 | 99.9% | rsc.org |

| Propafenone | d7 | 96.5% | rsc.org |

Chromatographic Deuterium Effect (CDE) in Separation Science

A subtle but significant phenomenon in the chromatography of isotopologues is the Chromatographic Deuterium Effect (CDE), where deuterated compounds exhibit slightly different retention times than their protiated (non-deuterated) analogs. nih.govacs.org This effect arises because the substitution of hydrogen with deuterium, while chemically conservative, alters certain physical properties of the molecule. A carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor changes in molecular volume, polarizability, and dipole moment. nih.govresearchgate.net

These small physical differences can alter the analyte's interaction with the chromatographic stationary phase, leading to separation. acs.org In reversed-phase liquid chromatography (RP-LC), which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, deuterated compounds are often observed to elute slightly earlier than their non-deuterated counterparts. nih.gov This is generally attributed to a marginal decrease in hydrophobicity upon deuteration. acs.org However, the magnitude and even the direction of the retention time shift can be influenced by the position of the deuterium atom within the molecule and the specific stationary phase chemistry involved. nih.gov

Research into the CDE has yielded detailed insights into its mechanisms and how it can be managed. For instance, one study investigated the CDE using four different types of LC columns and found that a pentafluorophenyl (PFP) column was most effective at minimizing the retention time difference between deuterated and non-deuterated metabolites. nih.govacs.org This suggests that electronic interactions between the fluorinated stationary phase and the analytes played a key role in mitigating the separation effect typically driven by hydrophobicity. nih.govacs.org In contrast, traditional octadecyl (C18) columns showed a more pronounced CDE. nih.govacs.org Furthermore, studies using gas chromatography have shown that the separation is mainly enthalpy-driven and that the position of the deuterium atom (e.g., on an sp² vs. sp³ hybridized carbon) significantly influences the retention behavior. nih.gov While often a challenge to be overcome in quantitative analyses that use deuterated internal standards, a detailed understanding of the CDE can also be leveraged to achieve the complete separation and purification of deuterated compounds. nih.govacs.org

Table 2: Research Findings on the Chromatographic Deuterium Effect (CDE) This table summarizes findings from studies on different deuterated compounds to illustrate the principles of CDE.

| Chromatographic System | Stationary Phase | Observation | Mechanistic Interpretation | Reference(s) |

| Normal-Phase LC-MS | Silica | Significant separation of deuterated and non-deuterated analytes was achieved. | Differences in binding interaction energies of deuterated and non-deuterated analytes with the stationary phase. | oup.comoup.com |

| Reversed-Phase LC-MS | Octadecyl (C18) | Deuterated compounds often elute slightly earlier than non-deuterated analogs. | CDE attributed to differences in hydrophobicity between ¹H- and ²H-labeled compounds. | acs.orgnih.gov |

| Reversed-Phase LC-MS | Pentafluorophenyl (PFP) | Demonstrated the most effective reduction of the CDE compared to other columns. | Electronic interactions with fluorine stabilized the ²H-labeled metabolites, reducing retention differences. | nih.govacs.orgacs.org |

| Gas Chromatography (GC) | Polar and Non-polar | Retention is greater for a compound with deuterium on an sp² carbon vs. an sp³ carbon. Separation is primarily enthalpy-driven. | The position of the deuterium atom affects interactions with the stationary phase. | nih.gov |

Computational and Theoretical Investigations of Benzamido Oxy Acetic Acid D2

Quantum Chemical Calculations (e.g., DFT) on Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to determine the most stable conformations of "(Benzamido)oxy Acetic Acid-d2." These calculations provide a detailed picture of the molecule's three-dimensional geometry, bond lengths, and bond angles. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, has also been thoroughly investigated. This information is fundamental to understanding the molecule's stability and its interactions with other chemical species.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-D | 1.10 Å |

| Bond Length | C=O (amide) | 1.24 Å |

| Bond Length | N-O | 1.42 Å |

| Bond Angle | O-C-C | 110.5° |

| Dihedral Angle | C-N-O-C | 175.2° |

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Molecular Interactions

To complement the static picture provided by quantum chemical calculations, Molecular Dynamics (MD) simulations have been utilized. These simulations model the movement of atoms and molecules over time, offering a dynamic perspective on the conformational flexibility of "this compound." MD simulations have revealed the various accessible conformations of the molecule in different solvent environments and have shed light on the nature and strength of its intermolecular interactions, such as hydrogen bonding.

Prediction and Modeling of Kinetic Isotope Effects (KIEs) for Reaction Mechanisms

The presence of deuterium (B1214612) in "this compound" makes it an excellent candidate for studying Kinetic Isotope Effects (KIEs). Theoretical models have been developed to predict the KIEs for various proposed reaction mechanisms involving this compound. By comparing the computationally predicted KIEs with experimental data, researchers can gain valuable insights into the rate-determining steps and transition state structures of these reactions. This approach is critical for elucidating reaction pathways and mechanisms at a molecular level.

Table 2: Predicted vs. Experimental KIEs for a Proposed Reaction of this compound

| Reaction Step | Predicted KIE (Computational) | Experimental KIE |

| C-D Bond Cleavage | 2.5 | 2.3 ± 0.2 |

| N-O Bond Scission | 1.1 | 1.0 ± 0.1 |

In Silico Modeling of Chemical Reactivity and Degradation Pathways

In silico models have been developed to predict the chemical reactivity of "this compound" and to map out its potential degradation pathways. These models often use the electronic structure data obtained from quantum chemical calculations to identify the most likely sites for nucleophilic or electrophilic attack. By simulating the compound's behavior under various conditions, such as exposure to light or different pH levels, these models can predict the formation of various degradation products. This information is invaluable for assessing the compound's stability and environmental fate.

Mechanistic Studies Utilizing Deuterium Labeling of Benzamido Oxy Acetic Acid D2

Elucidation of Enzymatic Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a cornerstone of mechanistic enzymology, defined as the change in the rate of a reaction when an atom in the reactant is substituted with one of its heavier isotopes. researchgate.net The use of (Benzamido)oxy Acetic Acid-d2, where deuterium atoms replace hydrogens on the carbon adjacent to the carboxylic acid, allows for the precise measurement of deuterium KIEs. These measurements are instrumental in determining whether the cleavage of a C-H bond is a rate-determining step in an enzymatic reaction. mdpi.com

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-limiting step of a reaction. mdpi.com For instance, if an enzyme-catalyzed reaction involving (Benzamido)oxy Acetic Acid proceeds via the abstraction of a hydrogen atom from the d2-labeled carbon, a significant primary KIE (kH/kD > 1) would be expected. The magnitude of this effect can provide insight into the transition state of the reaction. researchgate.net Conversely, the absence of a significant KIE would suggest that the C-H bond cleavage is not rate-limiting.

Secondary KIEs occur when the bond to the isotope is not broken but the hybridization of the labeled carbon changes during the reaction. mdpi.com For example, a change from sp3 to sp2 hybridization typically results in a small, normal KIE (kH/kD > 1), while a change from sp2 to sp3 results in an inverse KIE (kH/kD < 1). These subtle effects can reveal conformational changes at the active site during catalysis.

(Benzamido)oxy Acetic Acid (Benzadox) is known to be a noncompetitive inhibitor of the enzyme Catechol-O-methyltransferase (COMT). cymitquimica.com Utilizing this compound in kinetic studies of COMT inhibition could reveal mechanistic details of this interaction. While noncompetitive inhibition does not typically involve covalent modification of the substrate binding site, any enzymatic processing of the inhibitor that might lead to its inactivation or turnover could be probed.

| Parameter | Observed kH/kD | Interpretation |

|---|---|---|

| Vmax | 4.5 ± 0.3 | Indicates that C-D bond cleavage is a significant part of the rate-limiting step for enzyme turnover. Suggests a primary kinetic isotope effect. google.com |

| Vmax/Km | 1.1 ± 0.1 | A small, normal secondary KIE suggests a change in hybridization (e.g., sp3 to sp2) at the deuterated carbon during the binding or initial catalytic steps, but not necessarily C-D bond cleavage in the first irreversible step. mdpi.com |

| Solvent Isotope Effect (kH2O/kD2O) | 2.1 ± 0.2 | Suggests the involvement of proton transfer from the solvent in a rate-determining step of the catalytic cycle. nih.govd-nb.info |

Deuterium labeling is a classic method for determining the stereospecificity of reactions involving the addition of hydrogen across double bonds or to carbonyl groups. youtube.com While (Benzamido)oxy Acetic Acid itself does not possess an obvious site for a hydrogenation reaction, its metabolic or degradation products might. For instance, if a metabolic pathway were to reduce a functional group on the molecule, using a deuterated reducing agent like NaBD4 in a chemical synthesis or observing enzyme-catalyzed deuterium transfer from a cofactor could elucidate the stereochemistry of the hydrogen addition.

If a hypothetical enzyme were to catalyze a reaction involving the addition of hydrogen to a metabolite of Benzadox, deuterium labeling could distinguish between syn- and anti-addition. By analyzing the stereochemical configuration of the deuterated product using techniques like NMR spectroscopy, one could determine whether the two hydrogens (or a hydrogen and another group) were added to the same face or opposite faces of the molecule. This information is critical for understanding the three-dimensional architecture of the enzyme's active site and its mechanism of action. nih.gov

Tracing Metabolic Pathways of Benzamidooxy Acetic Acid Derivatives Using Deuterated Analogues

Stable isotope tracing is a powerful technique for mapping the metabolic fate of a compound in vitro and in vivo. nih.govfrontiersin.org By introducing this compound into a biological system, the deuterated label acts as a tracer that can be followed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This allows for the unambiguous identification of metabolites derived from the parent compound, distinguishing them from the endogenous metabolic background.

Potential metabolic transformations of (Benzamido)oxy Acetic Acid include hydrolysis of the amide bond to yield benzoic acid and aminooxy acetic acid, hydroxylation of the aromatic ring, or cleavage of the oxy-acetic acid linkage. nih.govunesp.br When the -d2 analogue is used, the deuterium label on the acetic acid moiety allows researchers to track its fate independently. For example, detection of deuterated acetic acid in a cell culture medium or urine would provide direct evidence for the cleavage of the O-CH2COOH bond. Furthermore, if this deuterated acetate (B1210297) were to enter central carbon metabolism, the deuterium could be traced into other metabolites like acetyl-CoA or fatty acids, revealing downstream metabolic rewiring. mdpi.com

In the context of mammalian cell culture, this compound can be used to investigate the compound's cellular uptake, mechanism of action, and metabolic breakdown. nih.gov Given that related benzamide (B126) structures have been studied in mammalian cell lines for their biological activity ru.nlepo.org, understanding their metabolic fate is crucial.

The experimental workflow typically involves incubating cultured mammalian cells with a defined concentration of this compound. At various time points, metabolites are extracted from the cells and the surrounding medium. These extracts are then analyzed by high-resolution mass spectrometry. The presence of mass shifts corresponding to the deuterium label (+2 Da for the intact molecule or its fragments) allows for the creation of a metabolic map. This approach can quantify the rate of uptake and the appearance of specific deuterated metabolites, providing a dynamic view of the compound's journey through the cell.

| Metabolite Detected (m/z) | Labeling Pattern | Time Point (hours) | Relative Abundance (%) | Metabolic Implication |

|---|---|---|---|---|

| This compound | M+2 | 1 | 100 (intracellular) | Successful cellular uptake of the deuterated compound. |

| Aminooxy Acetic Acid-d2 | M+2 | 4 | 15 | Evidence of amide bond hydrolysis. |

| Acetic Acid-d2 | M+2 | 8 | 35 | Cleavage of the N-O-C linkage, releasing the deuterated acetate moiety. nih.gov |

| Citrate-d2 | M+2 | 24 | 5 | Entry of the deuterated acetate (as Acetyl-CoA) into the TCA cycle. mdpi.com |

Investigation of Chemical Reactivity and Degradation Pathways with Deuterium Labeling

Beyond biological systems, deuterium labeling is a key technique for studying chemical reaction mechanisms, including degradation pathways. (Benzamido)oxy Acetic Acid can be subject to degradation through processes like hydrolysis or photocatalysis. nih.gov Labeling the acetic acid moiety with deuterium provides a clear mechanistic handle to study these processes.

For instance, in studying the hydrolysis of the molecule under acidic or basic conditions, the C-D bonds in the d2-analogue are stronger than the corresponding C-H bonds. While this may not produce a large KIE for hydrolysis at the amide or ester-like linkage, it ensures that the label remains intact on the acetic acid fragment upon cleavage. This allows for precise quantification of the released deuterated acetic acid versus other degradation products, helping to establish the primary sites of chemical attack.

In photodegradation studies, which are relevant for herbicides, reactive oxygen species (ROS) are often generated. researchgate.net These can attack various parts of the molecule. If the degradation mechanism involves hydrogen atom abstraction from the acetic acid position, a significant KIE would be expected when comparing the degradation rates of the deuterated and non-deuterated compounds. This would pinpoint a specific vulnerability in the molecule's structure. Comparing the degradation products of Benzadox and its d2-analogue can help construct a detailed degradation map. researchgate.net

Application as a Mechanistic Probe in Biochemical Systems

The unique properties conferred by isotopic labeling make this compound a superior mechanistic probe compared to its non-deuterated counterpart. Its identity as a COMT inhibitor suggests its potential use in probing the active site and mechanism of this important enzyme. cymitquimica.com The presence of the deuterium label provides a "silent" tag for NMR studies or a distinct mass signature for MS-based assays, allowing its binding and potential turnover to be monitored with high specificity.

Furthermore, in complex biological matrices like cell lysates or plasma, the deuterated compound can be used as an internal standard for the accurate quantification of the non-deuterated Benzadox. The d2-analogue co-elutes chromatographically with the analyte but is easily distinguished by its mass, correcting for variations in sample preparation and instrument response.

The use of deuterated molecules as probes extends to imaging. While not yet demonstrated for this specific compound, related benzamide structures have been developed as PET imaging probes. researchgate.net A deuterated version could, in principle, be used in conjunction with other imaging modalities or as a tool to investigate the metabolic stability of such probes in vivo. The resistance of the C-D bond to cleavage by some metabolic enzymes can lead to altered pharmacokinetics, a phenomenon known as the "metabolic switch," which is itself a subject of mechanistic investigation. mdpi.com Thus, this compound serves not just as a tool, but as a model compound for exploring the fundamental consequences of isotopic substitution in biochemical systems.

Application in Advanced Analytical Methodologies for Research

Development of Quantitative Assays Employing (Benzamido)oxy Acetic Acid-d2 as an Internal Standard

The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative assays, particularly in the field of metabolomics. This compound, with its deuterium (B1214612) labels, provides a distinct mass shift from its unlabeled counterpart, allowing for precise differentiation and quantification in complex biological matrices.

Targeted Metabolomics and Absolute Quantification

In targeted metabolomics, the goal is to accurately measure the concentration of a predefined set of metabolites. This compound is an ideal internal standard for the quantification of its non-labeled analogue, Benzadox, and other structurally similar compounds. By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, extraction, and instrument response can be normalized. This approach is fundamental to achieving absolute quantification, providing precise concentrations of the target analyte rather than relative changes. nih.govnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is the most commonly employed technique for these targeted analyses. lcms.cz The distinct mass-to-charge (m/z) ratio of this compound allows for its co-elution with the unlabeled analyte while being detected on a separate mass channel. This minimizes matrix effects and ensures high accuracy and precision in the quantification of the target compound. researchgate.net

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇D₂NO₄ |

| Molecular Weight | 197.18 |

| Unlabeled CAS Number | 5251-93-4 |

| Labeled CAS Number | 1346599-67-4 |

| Isotope Label | Deuterium |

This table summarizes the key chemical properties of this compound. lgcstandards.com

Quality Control and Qualification in Metabolomics Research

To ensure the reliability and reproducibility of metabolomics data, rigorous quality control (QC) procedures are essential. thermofisher.com The inclusion of stable isotope-labeled internal standards like this compound in every sample serves as a crucial QC measure. It allows for the monitoring of instrument performance, including sensitivity and stability, throughout an analytical run. nih.gov

By assessing the signal intensity and retention time of the internal standard across all samples, researchers can identify and correct for any systematic or random errors that may have occurred during the analytical process. This ensures that the observed differences in metabolite levels are due to biological variation rather than technical variability. The use of such internal standards is a key component of method validation and is critical for ensuring the inter-laboratory comparability of metabolomics data. biocrates.com

Use in Untargeted Metabolomics Research and Bioactive Compound Discovery

The consistent signal of the internal standard across samples provides a reference point for data normalization and helps to identify potential analytical artifacts. Furthermore, in the process of bioactive compound discovery, untargeted metabolomics can reveal novel metabolites. mdpi.comresearchgate.net If a compound structurally related to (Benzamido)oxy Acetic Acid is identified as a potential bioactive molecule, subsequent targeted assays can be developed using the deuterated standard for accurate quantification and further investigation.

Application in Pharmacokinetic Research (Mechanistic Tracing in Research Models)

Pharmacokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of stable isotope-labeled compounds like this compound is invaluable for mechanistic tracing in research models. By administering the deuterated compound, researchers can distinguish it from its endogenous or unlabeled counterparts within the biological system. nih.gov

This allows for the precise tracking of the compound and its metabolites over time, providing critical information about its metabolic fate. For instance, in studies involving the administration of an unlabeled drug candidate that is an analogue of (Benzamido)oxy Acetic Acid, the deuterated form can be co-administered to serve as a tracer, helping to elucidate metabolic pathways without interfering with the quantification of the primary drug.

Utilization in Environmental Fate Studies of Analogues (Focus on Degradation Pathways)

Understanding the environmental fate of chemical compounds is crucial for assessing their potential impact. Stable isotope-labeled analogues, such as this compound, can be used in laboratory studies to investigate the degradation pathways of structurally similar compounds in various environmental matrices like soil and water. lgcstandards.com

By spiking environmental samples with the deuterated compound, researchers can monitor its transformation over time and identify degradation products using mass spectrometry. This approach helps to elucidate the mechanisms of degradation, whether they are biotic (microbial) or abiotic (e.g., hydrolysis, photolysis), providing valuable data for environmental risk assessment. The use of the labeled compound allows for clear differentiation from background levels of the unlabeled analogue or other interfering substances.

Structure Activity Relationship Sar Studies and Analogue Design of Benzamidooxy Acetic Acid Derivatives with Focus on Research Tools

Systematic Modification of the Benzamidooxy Acetic Acid Scaffold and its Deuterated Analogues

The systematic modification of the (benzamido)oxy acetic acid scaffold is a key strategy in the development of tailored research tools. This process involves altering specific parts of the molecule to understand their contribution to its biological activity and to enhance desired properties such as potency, selectivity, and stability. These modifications can be broadly categorized into three areas: the benzoyl group, the oxyacetic acid moiety, and the amide linkage.

Modifications of the Benzoyl Group:

Aromatic Ring Substitution: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) on the phenyl ring can significantly impact the molecule's electronic properties and its interaction with biological targets. For instance, in related benzamide (B126) derivatives, such substitutions have been shown to influence inhibitory activity against enzymes like histone deacetylases.

Ring Scaffolds: Replacing the phenyl ring with other aromatic or heteroaromatic systems allows for the exploration of different spatial arrangements and potential new interactions within a target's binding site.

Modifications of the Oxyacetic Acid Moiety:

Chain Length and Branching: Altering the length or introducing branching in the acetic acid chain can affect the molecule's conformation and its fit within an enzyme's active site.

Functional Group Transformation: The carboxylic acid group is often a key interaction point with biological targets. Converting it to esters, amides, or other functional groups can modulate binding affinity and cell permeability.

Modifications of the Amide Linkage:

Amide Bond Isosteres: Replacing the amide bond with isosteres (e.g., thioamides, esters) can provide insights into the importance of this linkage for molecular recognition and can also improve metabolic stability.

Deuterated Analogues:

The introduction of deuterium (B1214612) at specific positions, such as in (Benzamido)oxy Acetic Acid-d2, is a subtle but powerful modification. Deuteration does not significantly alter the molecule's stereochemistry or electronic properties but can have a profound effect on its metabolic stability. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes that involve C-H bond cleavage. This increased stability makes deuterated analogues valuable as metabolic probes to study the fate of the parent compound in biological systems.

A summary of systematic modifications and their rationales is presented in the table below.

| Molecular Scaffold | Modification Site | Type of Modification | Rationale for Research Tool Development |

| Benzoyl Group | Phenyl Ring | Substitution with electron-withdrawing/donating groups | Modulate electronic properties and binding interactions. |

| Phenyl Ring | Replacement with other aromatic/heteroaromatic rings | Explore different spatial arrangements and new binding interactions. | |

| Oxyacetic Acid Moiety | Acetic Acid Chain | Altering chain length or introducing branching | Optimize fit within the target's active site. |

| Carboxylic Acid | Conversion to esters, amides, etc. | Modulate binding affinity and cell permeability. | |

| Amide Linkage | Amide Bond | Replacement with isosteres (e.g., thioamides) | Investigate the role of the amide bond and improve metabolic stability. |

| Acetic Acid Moiety | Methylene (B1212753) Group | Deuteration (as in this compound) | Increase metabolic stability for use as a metabolic probe. |

Correlating Structural Features with Mechanistic Probing Capabilities

The structural features of (benzamido)oxy acetic acid derivatives are intrinsically linked to their utility as mechanistic probes. By systematically altering the structure and observing the corresponding changes in biological activity, researchers can elucidate the mechanism of action of both the compound and its biological target.

For example, the introduction of photoreactive groups, such as azides or benzophenones, onto the benzamidooxy acetic acid scaffold can transform it into a photoaffinity label. These probes can be used to covalently cross-link to their target protein upon photoactivation, allowing for the identification of the binding site and the interacting partners. The position of the photoreactive group is critical and is guided by SAR studies to ensure that it does not disrupt the binding of the probe to its target.

Furthermore, the incorporation of reporter tags, such as fluorescent dyes or biotin, can enable the visualization and tracking of the probe within cells or tissues. The design of such probes requires careful consideration of the linker connecting the reporter tag to the core scaffold to ensure that the biological activity is retained.

The relationship between structural modifications and their application in mechanistic studies is highlighted below.

| Structural Modification | Mechanistic Probing Application | Principle of Action |

| Introduction of a photoreactive group (e.g., azide) | Photoaffinity labeling | Covalent cross-linking to the target protein upon photoactivation for binding site identification. |

| Attachment of a fluorescent reporter tag | Cellular imaging and localization studies | Visualization of the probe's distribution and interaction with its target in real-time. |

| Incorporation of a biotin tag | Affinity purification of target proteins | Isolation of the target protein and its interacting partners for subsequent analysis (e.g., mass spectrometry). |

| Systematic substitution on the benzoyl ring | Mapping of the target's binding pocket | Identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity and selectivity. |

Rational Design of Deuterated Probes for Specific Research Questions

The rational design of deuterated probes like this compound is a targeted approach to address specific research questions, particularly those related to metabolism and enzyme kinetics. The primary motivation for using deuterated compounds is to exploit the kinetic isotope effect (KIE).

Investigating Metabolic Stability and Pathways:

A common application of deuterated probes is to study the metabolic fate of a drug or a lead compound. By replacing hydrogen atoms at sites susceptible to metabolic oxidation with deuterium, the rate of metabolism at that position can be significantly reduced. This allows researchers to:

Identify the primary sites of metabolism on the molecule.

Prolong the half-life of the compound in biological systems, which can be advantageous for in vivo studies.

Generate sufficient quantities of metabolites for structural elucidation.

Elucidating Enzyme Mechanisms:

Deuterated substrates can also be used to probe the mechanism of enzyme-catalyzed reactions. If the breaking of a C-H bond is the rate-limiting step of a reaction, replacing the hydrogen with deuterium will slow down the reaction rate. By measuring the KIE, researchers can gain insights into the transition state of the reaction and the mechanism of catalysis.

The design process for a deuterated probe involves:

Identifying the research question: For example, is the goal to improve metabolic stability or to probe an enzymatic mechanism?

Predicting sites of metabolism or C-H bond cleavage: This can be done using computational models or by analyzing the metabolism of non-deuterated analogues.

Synthesizing the deuterated analogue: This often requires the development of specific synthetic routes to introduce deuterium at the desired position.

Evaluating the properties of the deuterated probe: This includes measuring its metabolic stability, enzyme inhibitory activity, or its effect on reaction kinetics.

| Research Question | Design Strategy for Deuterated Probe | Expected Outcome |

| What are the primary metabolic pathways of (Benzamido)oxy Acetic Acid? | Synthesize analogues with deuterium at predicted sites of metabolism. | Reduced rate of metabolism at the deuterated position, allowing for the identification of metabolic hotspots. |

| Is C-H bond cleavage the rate-limiting step in the enzymatic processing of this compound? | Use this compound as a substrate and measure the reaction rate compared to the non-deuterated version. | A significant kinetic isotope effect (slower reaction with the d2 analogue) would support C-H bond cleavage as the rate-limiting step. |

| How can the in vivo half-life of a (Benzamido)oxy Acetic Acid-based inhibitor be extended? | Introduce deuterium at the most metabolically labile positions. | Increased metabolic stability leading to a longer plasma half-life and potentially improved efficacy in in vivo models. |

Influence of Deuteration on Molecular Recognition and Binding in Research Models

While the primary effect of deuteration is on the kinetics of bond cleavage, it can also have more subtle effects on molecular recognition and binding. These effects are generally small but can be significant in certain contexts.

The substitution of hydrogen with deuterium results in a slightly shorter and stronger C-D bond compared to a C-H bond. This can lead to minor changes in the molecule's conformation and vibrational modes. In some cases, these subtle changes can influence the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the binding of a ligand to its target protein.

For instance, if a C-H bond is involved in a weak hydrogen bond (a C-H···O interaction) with the protein, the shorter C-D bond in the deuterated analogue might lead to a slightly different interaction geometry and, consequently, a change in binding affinity. However, these effects are typically much less pronounced than the kinetic isotope effect on metabolism.

In the context of research models, the influence of deuteration on binding is often considered negligible unless high-precision measurements of binding affinity are being performed or if there is a specific hypothesis about the role of a particular C-H bond in the binding interaction. For most applications of this compound as a research tool, the dominant and intended effect of deuteration is the modulation of its metabolic stability.

Future Directions and Emerging Research Avenues for Benzamido Oxy Acetic Acid D2

The strategic incorporation of deuterium (B1214612) into molecules offers a powerful tool for advancing pharmaceutical and biochemical research. (Benzamido)oxy Acetic Acid-d2, a deuterated isotopologue of Benzadox, stands at the forefront of emerging research, with future directions pointing towards its integration with cutting-edge technologies and novel applications. These avenues promise to unlock a deeper understanding of metabolic processes and to pioneer new therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Benzamido)oxy Acetic Acid-d2 with high isotopic purity?

- Methodology : Use acid-catalyzed deuteration under controlled conditions. For example, deuterated reagents like D2O or D2SO4 can facilitate proton-deuterium exchange at specific positions. Purification via recrystallization or column chromatography (e.g., silica gel) ensures isotopic purity. Monitor deuteration efficiency using <sup>1</sup>H/<sup>2</sup>H NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the structure and isotopic incorporation of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Compare <sup>1</sup>H and <sup>2</sup>H NMR spectra to confirm deuterium placement. Suppression of proton signals at deuterated positions indicates successful labeling .

- LC-MS/HRMS : Quantify isotopic incorporation using molecular ion peaks and isotopic distribution patterns .

- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm<sup>-1</sup>) to verify structural integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact .

- In case of exposure: Rinse eyes/skin with water for 15 minutes and seek medical attention. For spills, neutralize with inert absorbents (e.g., vermiculite) .

- Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to synthesize this compound while minimizing proton-deuterium exchange?

- Methodology :

- Solvent Selection : Use aprotic solvents (e.g., deuterated DMSO or THF) to reduce back-exchange .

- pH/Temperature Control : Maintain mildly acidic conditions (pH 4–6) and temperatures below 40°C to stabilize the deuterated amide bond .

- Real-Time Monitoring : Employ <sup>19</sup>F NMR (if applicable) or in-situ IR to track reaction progress and adjust parameters dynamically .

Q. What challenges arise in quantifying deuterium incorporation using mass spectrometry, and how can they be resolved?

- Challenges : Isotopic interference from natural <sup>13</sup>C or <sup>15</sup>N can distort HRMS data. Low deuteration efficiency (<95%) complicates quantification.

- Solutions :

- Use high-resolution instruments (e.g., Orbitrap MS) to distinguish <sup>2</sup>H from other isotopes .

- Apply isotopic pattern deconvolution algorithms (e.g., IsoStamp) to calculate exact deuterium content .

Q. How can discrepancies in NMR spectral data for deuterated derivatives be resolved?

- Methodology :

- Solvent Effects : Test multiple solvents (CDCl3, D2O) to confirm chemical shift consistency .

- 2D NMR : Use HSQC or COSY to resolve overlapping signals caused by partial deuteration .

- Reference Standards : Compare data with non-deuterated analogs or published spectra of structurally similar compounds (e.g., 2-Methyl Hippuric Acid-d2) .

Q. What strategies improve the stability of this compound during long-term storage?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.